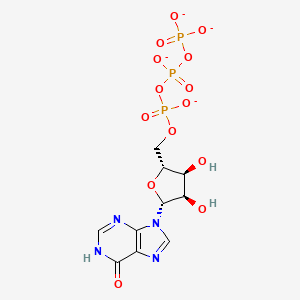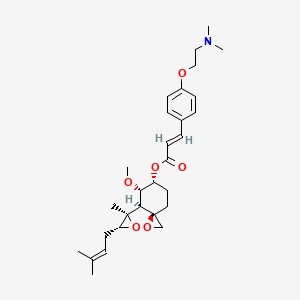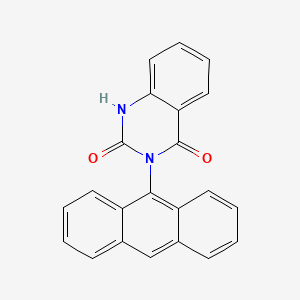![molecular formula C22H19N5O4 B10773599 1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl- CAS No. 1192216-03-7](/img/structure/B10773599.png)
1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of PMID19788238C66 involves multiple steps, including the selection of appropriate starting materials and reagents. The specific synthetic routes and reaction conditions are tailored to achieve high yield and purity. Common methods include carbonization followed by sulfonation, which is used to prepare carbon-based solid acids .
Industrial Production Methods: Industrial production of PMID19788238C66 typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process may include steps such as hydrothermal treatment, template methods, and acidification using agents like phosphoric acid and nitric acid .
化学反应分析
Types of Reactions: PMID19788238C66 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and nitration reactions are performed using reagents like chlorine and nitric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry: PMID19788238C66 is used as a catalyst in various chemical reactions, including esterification, hydrolysis, and alkylation . Its unique properties make it suitable for enhancing reaction rates and selectivity.
Biology: In biological research, PMID19788238C66 is investigated for its potential as a therapeutic agent. It is studied for its interactions with biological targets and its effects on cellular pathways .
Medicine: The compound is explored as a drug candidate for treating various diseases. Its potential therapeutic effects are evaluated through preclinical and clinical studies .
Industry: PMID19788238C66 finds applications in industrial processes, such as the production of specialty chemicals and materials. Its role as a catalyst and its stability under different conditions make it valuable for industrial applications .
作用机制
The mechanism of action of PMID19788238C66 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activity, and influencing downstream signaling pathways . This interaction can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways .
相似化合物的比较
- GTPL8141
- ZINC45245466
- NSC752203
- BDBM50299218
Comparison: PMID19788238C66 is unique in its structure and properties compared to similar compounds. While other compounds may share some functional groups or structural motifs, PMID19788238C66’s specific arrangement of atoms and its resulting chemical behavior set it apart. Its effectiveness as a catalyst and its potential therapeutic applications highlight its uniqueness .
属性
CAS 编号 |
1192216-03-7 |
|---|---|
分子式 |
C22H19N5O4 |
分子量 |
417.4 g/mol |
IUPAC 名称 |
7-(5-hydroxy-2-methylphenyl)-6-(2-methoxyphenyl)-4-methylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O4/c1-12-8-9-13(28)10-14(12)16-11-26-18-19(25(2)22(30)24-20(18)29)23-21(26)27(16)15-6-4-5-7-17(15)31-3/h4-11,28H,1-3H3,(H,24,29,30) |
InChI 键 |
JTWMOWRMSZZHDR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)O)C2=CN3C4=C(N=C3N2C5=CC=CC=C5OC)N(C(=O)NC4=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B10773516.png)
![[2-Methyl-1-oxo-1-[3-(3-phenoxyphenyl)propylamino]propan-2-yl]phosphonic acid](/img/structure/B10773519.png)
![(3S)-4-{[(E)-2-[1-(4-fluorophenyl)-3-(propan-2-yl)-1H-indol-2-yl]ethenyl](hydroxy)phosphoryl}-3-hydroxybutanoic acid](/img/structure/B10773521.png)
![(S)-1-(2-aza-bicyclo[2.2.2]octan-2-yl)-2-(2-(3,5-dimethylphenyl)-3-(1-(2-(pyridin-4-yl)ethylamino)propan-2-yl)-1H-indol-5-yl)-2-methylpropan-1-one](/img/structure/B10773529.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773532.png)
![[125I]resiniferatoxin](/img/structure/B10773537.png)

![4-[2-[1-(4-fluorophenyl)-3-propan-2-ylindol-2-yl]ethenyl-hydroxyphosphoryl]-3-hydroxybutanoic acid](/img/structure/B10773550.png)
![(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-naphthalen-2-yl-2-(3-pyridin-3-ylpropanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanediamide](/img/structure/B10773563.png)
![(3R)-6-[2-(4-fluorophenyl)-4,6-bis(propan-2-yl)phenoxy]-3,5-dihydroxyhexanoate](/img/structure/B10773564.png)
![Methyl 9-(4-chloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate](/img/structure/B10773577.png)
![(7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-[3-(diaminomethylideneamino)propyl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10773591.png)


